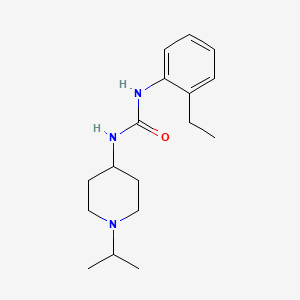
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, commonly known as EIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of EIPU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the central nervous system. EIPU has been shown to modulate the activity of the opioid receptors, which are involved in the regulation of pain, mood, and addiction. EIPU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EIPU has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. EIPU has also been shown to modulate the activity of neurotransmitters, which are involved in the regulation of pain, mood, and addiction. EIPU has been shown to be well-tolerated and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
EIPU has several advantages for lab experiments. It is a highly selective compound that exhibits significant pharmacological effects at low doses. EIPU is also stable and can be easily synthesized in large quantities. However, EIPU has some limitations for lab experiments. It is a highly potent compound that requires expertise in handling and administration. EIPU also requires specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on EIPU. One potential application of EIPU is in the treatment of chronic pain, which remains a significant clinical challenge. EIPU has also been studied for its potential use in the treatment of addiction and depression. Further research is needed to elucidate the exact mechanism of action of EIPU and to identify its potential therapeutic targets. EIPU may also have applications in the development of novel painkillers and anti-inflammatory drugs.
Conclusion:
In conclusion, EIPU is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPU has been extensively studied for its pharmacological properties and has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has several advantages for lab experiments, including its high selectivity and stability. However, EIPU also has some limitations, including its high potency and specialized handling requirements. Further research is needed to fully understand the potential of EIPU as a therapeutic agent.
Synthesemethoden
The synthesis of EIPU is a multi-step process that involves the reaction of 2-ethylphenyl isocyanate with 1-isopropyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then treated with urea to obtain EIPU. The synthesis of EIPU is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
EIPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-nociceptive properties. EIPU has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been studied for its potential use in the treatment of addiction and depression.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-14-7-5-6-8-16(14)19-17(21)18-15-9-11-20(12-10-15)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSAEMEXPUHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![(rel-(1R,3S)-3-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}cyclopentyl)amine dihydrochloride](/img/structure/B5293862.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)

![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)